molecular formula C11H7NO B1279470 4-Hydroxynaphthalene-1-carbonitrile CAS No. 35462-47-6

4-Hydroxynaphthalene-1-carbonitrile

Cat. No.: B1279470
CAS No.: 35462-47-6
M. Wt: 169.18 g/mol
InChI Key: WRCUUNRCGDNUQJ-UHFFFAOYSA-N
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Description

4-Hydroxynaphthalene-1-carbonitrile is a useful research compound. Its molecular formula is C11H7NO and its molecular weight is 169.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Hydroxynaphthalene-1-carbonitrile plays a significant role in biochemical reactions, particularly those involving redox processes. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as quinone reductases, which are involved in the reduction of quinones to hydroquinones . These interactions are crucial as they help in understanding the compound’s role in oxidative stress and redox signaling pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, such as those regulated by the Nrf2 pathway . Additionally, it can alter cellular metabolism by influencing the activity of enzymes involved in redox reactions, thereby impacting the overall metabolic state of the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, it has been found to inhibit certain protein tyrosine phosphatases, which play a role in cell signaling . Additionally, this compound can induce changes in gene expression by modulating transcription factors such as Nrf2, thereby influencing the cellular response to oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound can undergo degradation in certain solvents, which can affect its long-term impact on cellular function . Additionally, the temporal effects of this compound on cellular processes, such as gene expression and enzyme activity, can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant properties and protection against oxidative stress . At higher doses, it can have toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to redox reactions. It interacts with enzymes such as quinone reductases and cytochrome P450 enzymes, which play a role in its metabolism and conversion to other metabolites . These interactions can influence metabolic flux and the levels of various metabolites within the cell, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as organic anion transporters, which facilitate its uptake and distribution within the cell . Additionally, binding proteins can influence its localization and accumulation in specific cellular compartments, thereby affecting its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and redox balance. Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes.

Properties

IUPAC Name

4-hydroxynaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCUUNRCGDNUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467702
Record name 4-Hydroxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35462-47-6
Record name 4-Hydroxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxynaphthalene-1-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ten grams of 1-methoxy-4-naphthonitrile was dissolved in 270 ml of benzene, 15.4 grams of aluminum chloride was added thereto, and the mixture was heated to reflux for eighteen hours with stirring. After the reaction was completed, the reaction mixture was partitioned between ethyl acetate and water, the ethyl acetate layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated to afford crude 1-hydroxy-4-naphthonitrile. This was dissolved in 250 ml of dimethyl formamide, 3.39 grams of sodium hydride (50%) was added thereto little by little with ice, cooling and stirring, then 10.21 grams of benzyl bromide was added, and the mixture was stirred for three hours at room temperature. The reaction mixture was subjected to a partition with benzene and water, the benzene layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated therefrom followed by recrystallization of the residue to give 1-benzyloxy-4-naphthonitrile, pale yellow needles, yield 11.85 grams. Nuclear magnetic resonance spectra (CDCl3) δ: 5.20 (2H, s, --CH2 -- Ph).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
270 mL
Type
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Reaction Step One
Quantity
15.4 g
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Reaction Step Two

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